6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine
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Overview
Description
6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine typically involves the condensation of 2-aminopyridine with appropriate brominated intermediates. One common method is the reaction of 2-aminopyridine with 1-bromo-2-chloroethane under basic conditions, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the imidazo[4,5-c]pyridine core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridines, while oxidation and reduction reactions can lead to the formation of hydroxylated or hydrogenated derivatives, respectively.
Scientific Research Applications
6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the imidazo[4,5-c]pyridine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-methylimidazo[4,5-c]pyridin-2-amine
- 6-Fluoro-1-methylimidazo[4,5-c]pyridin-2-amine
- 6-Iodo-1-methylimidazo[4,5-c]pyridin-2-amine
Uniqueness
6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H7BrN4 |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-1-methylimidazo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C7H7BrN4/c1-12-5-2-6(8)10-3-4(5)11-7(12)9/h2-3H,1H3,(H2,9,11) |
InChI Key |
VELPFIJKEQNCIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=NC=C2N=C1N)Br |
Origin of Product |
United States |
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